molecular formula C17H20N2O3S B5779382 N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide

N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide

Cat. No. B5779382
M. Wt: 332.4 g/mol
InChI Key: PZWOYKBVMFRAAJ-UHFFFAOYSA-N
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Description

"N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide" is a compound that likely shares chemical properties with sulfonamide and benzamide derivatives. These compounds are known for their diverse chemical reactivity and have been studied for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the acylation of amines or sulfonamides, followed by various functionalization reactions. For example, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, indicating the versatility of the N-substitution approach to achieve desired chemical functionalities (Morgan et al., 1990).

Molecular Structure Analysis

Structural analysis of similar compounds reveals the significance of the sulfonyl and benzamide groups in determining the molecular conformation and reactivity. Crystal structure analyses, such as those performed by Rublova et al. (2017), offer insights into the molecular and electronic structures of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, illustrating the complex interplay between molecular structure and chemical properties (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactions of benzamide and sulfonamide derivatives can be highly diverse, involving electrophilic substitutions, nucleophilic additions, and rearrangements. The reactivity can be significantly influenced by the presence of the sulfonyl and benzamide functional groups, leading to a range of chemical transformations. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives demonstrates a mild and regioselective approach to modifying these compounds (Sharafi-kolkeshvandi et al., 2016).

Safety and Hazards

“N-[4-(aminosulfonyl)benzyl]acetamide” is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a non-combustible solid .

properties

IUPAC Name

4-propan-2-yl-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)14-5-7-15(8-6-14)17(20)19-11-13-3-9-16(10-4-13)23(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWOYKBVMFRAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(propan-2-yl)-N-(4-sulfamoylbenzyl)benzamide

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